molecular formula C15H21NO4S B11023340 {2-[(2-Methoxyethyl)sulfonyl]phenyl}(piperidin-1-yl)methanone

{2-[(2-Methoxyethyl)sulfonyl]phenyl}(piperidin-1-yl)methanone

Cat. No.: B11023340
M. Wt: 311.4 g/mol
InChI Key: BRLJFDZXTPLYSA-UHFFFAOYSA-N
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Description

{2-[(2-Methoxyethyl)sulfonyl]phenyl}(piperidin-1-yl)methanone is an organic compound characterized by its unique structure, which includes a methoxyethyl sulfonyl group attached to a phenyl ring, and a piperidinyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(2-Methoxyethyl)sulfonyl]phenyl}(piperidin-1-yl)methanone typically involves multiple steps:

    Formation of the Methoxyethyl Sulfonyl Group: This step involves the reaction of 2-methoxyethanol with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions to form 2-methoxyethyl methanesulfonate.

    Attachment to the Phenyl Ring: The methoxyethyl sulfonate is then reacted with a phenyl derivative, often through a nucleophilic aromatic substitution reaction, to attach the sulfonyl group to the phenyl ring.

    Formation of the Piperidinyl Methanone Moiety: The final step involves the reaction of the sulfonyl phenyl compound with piperidine and a suitable carbonyl source, such as acetic anhydride, to form the piperidinyl methanone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the piperidinyl methanone moiety, potentially converting it to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, {2-[(2-Methoxyethyl)sulfonyl]phenyl}(piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. Its structural features could interact with biological targets, leading to the development of new therapeutic agents.

Medicine

Medicinally, the compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a candidate for modification into active pharmaceutical ingredients.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which {2-[(2-Methoxyethyl)sulfonyl]phenyl}(piperidin-1-yl)methanone exerts its effects depends on its interaction with molecular targets. For instance, in a biological context, it may bind to specific enzymes or receptors, altering their activity. The methoxyethyl sulfonyl group could interact with hydrophilic regions of proteins, while the piperidinyl methanone moiety might fit into hydrophobic pockets, facilitating binding and activity modulation.

Comparison with Similar Compounds

Similar Compounds

    {2-[(2-Hydroxyethyl)sulfonyl]phenyl}(piperidin-1-yl)methanone: Similar structure but with a hydroxyethyl group instead of methoxyethyl.

    {2-[(2-Methoxyethyl)sulfonyl]phenyl}(morpholin-1-yl)methanone: Similar structure but with a morpholine ring instead of piperidine.

    {2-[(2-Methoxyethyl)sulfonyl]phenyl}(pyrrolidin-1-yl)methanone: Similar structure but with a pyrrolidine ring instead of piperidine.

Uniqueness

The uniqueness of {2-[(2-Methoxyethyl)sulfonyl]phenyl}(piperidin-1-yl)methanone lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The methoxyethyl sulfonyl group provides hydrophilicity and potential for hydrogen bonding, while the piperidinyl methanone moiety offers a rigid, hydrophobic structure that can interact with various molecular targets.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C15H21NO4S

Molecular Weight

311.4 g/mol

IUPAC Name

[2-(2-methoxyethylsulfonyl)phenyl]-piperidin-1-ylmethanone

InChI

InChI=1S/C15H21NO4S/c1-20-11-12-21(18,19)14-8-4-3-7-13(14)15(17)16-9-5-2-6-10-16/h3-4,7-8H,2,5-6,9-12H2,1H3

InChI Key

BRLJFDZXTPLYSA-UHFFFAOYSA-N

Canonical SMILES

COCCS(=O)(=O)C1=CC=CC=C1C(=O)N2CCCCC2

Origin of Product

United States

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